Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
CAS No.: 849727-12-4
Cat. No.: VC4820580
Molecular Formula: C12H23NO5
Molecular Weight: 261.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849727-12-4 |
---|---|
Molecular Formula | C12H23NO5 |
Molecular Weight | 261.318 |
IUPAC Name | tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Standard InChI | InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 |
Standard InChI Key | XHENLSHIEZMRDH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C |
Introduction
Chemical Identification and Structural Properties
Molecular Formula and Weight
IUPAC Name and Synonyms
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IUPAC Name: tert-Butyl (tert-butoxycarbonyl)(2-hydroxyethyl)carbamate .
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Synonyms: Bis(2-methyl-2-propanyl) (2-hydroxyethyl)imidodicarbonate; Boc-NH-PEG₁-OH .
Spectroscopic and Computational Data
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NMR Data: Characteristic peaks include δ 1.40 (s, 9H, Boc CH₃), 3.38–4.07 (m, 4H, CH₂O and CH₂N), and 7.35–7.79 (d, aromatic Ts group in intermediates) .
Synthesis and Reaction Conditions
Key Synthetic Routes
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate is typically synthesized via Boc protection of 2-aminoethanol derivatives, followed by sulfonylation or carbamate formation.
Tosylation of Boc-Protected Ethanolamine
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Reactants: tert-Butyl (2-hydroxyethyl)carbamate, p-toluenesulfonyl chloride (TsCl).
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Conditions: Dichloromethane (DCM), triethylamine (TEA) or DIPEA, 0°C to room temperature .
Example Procedure:
Compound II (50.00 g, 310.18 mmol) in DCM (400 mL) was treated with DIPEA (64.15 g, 496.28 mmol) and TsCl (65.04 g, 341.2 mmol) at 0°C. After stirring at 20°C for 10 h, the product was isolated in 92% yield .
Mitsunobu Reaction for Etherification
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Reactants: Alcohols, Boc-protected ethanolamine, DIAD, triphenylphosphine (PPh₃).
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Conditions: Tetrahydrofuran (THF), 0–25°C, inert atmosphere .
Applications in Organic Synthesis
Amine Protection and Deprotection
The Boc groups serve as transient protecting agents for primary amines, enabling selective functionalization in multi-step syntheses. Acidic cleavage (e.g., HCl/dioxane) regenerates the free amine .
Cyclic Urea Synthesis
A novel carbonylation method employs Boc anhydride and K₂CO₃ in DMF to synthesize benzimidazolones and 2-benzoxazolones in high yields (85–97%) .
Pharmaceutical Intermediates
Physicochemical Properties
Thermal and Solubility Data
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